Epidermal growth factor receptor (478--488)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Epidermal growth factor receptor

Aplicaciones Científicas De Investigación

1. EGFR in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is pivotal in cancer therapy. It is frequently expressed in epithelial tumors and has been the focus of extensive research for targeted cancer therapy. The activation of EGFR leads to the phosphorylation of intracellular substrates, stimulating cell growth, DNA synthesis, and expression of oncogenes like fos and jun. This has significant implications in cancer development, as the EGFR gene often exhibits mutations or overexpression in cancer cells. Consequently, EGFR serves as a critical target for therapeutic interventions in cancer treatment (Voldborg et al., 1997), (Herbst, 2004).

2. EGFR Activation and Signalling

EGFR is a transmembrane protein that mediates the actions of growth factors including EGF and transforming growth factor-alpha. The ligand binding initiates a cascade of intracellular signaling pathways, altering the biochemical state of the cell. The structural and functional aspects of EGFR, from ligand binding to signal transduction, are critical in understanding its role in cellular processes and the potential for targeted therapies (Jorissen et al., 2003).

3. Role in Molecular Targeted Therapy

EGFR's role in molecular targeted therapy is significant, particularly in addressing challenges like treatment effects, side-effects, and drug resistance in cancer therapy. Advances in nanotechnology, such as the application of inorganic nanoparticles in EGFR-targeted therapy, offer promising improvements. These nanoparticles have been explored to potentiate the efficacy of molecular targeted therapy, given their easy modification and biosecurity (Sun et al., 2021).

4. Mechanisms of EGFR Targeting

The targeting of EGFR in cancer therapy is achieved through monoclonal antibodies and tyrosine kinase inhibitors. These agents inhibit EGFR signaling, leading to cell cycle arrest, apoptosis promotion, and angiogenesis inhibition. Understanding the mechanisms of EGFR targeting, such as the effects of antibodies on the immune system and inhibition of EGFR-generated signaling, is vital for developing effective cancer treatments (Martinelli et al., 2009).

5. EGFR in Physiology and Disease

EGFR plays significant roles beyond cancer therapy. It is involved in developmental biology, tissue homeostasis, and various pathophysiological conditions. The activation of EGFR influences cellular proliferation, survival, and differentiation, which are crucial in both normal physiology and in diseases. Recent studies continue to reveal new regulatory mechanisms of EGFR, opening opportunities for novel therapeutic interventions (Chen et al., 2016).

Propiedades

Secuencia |

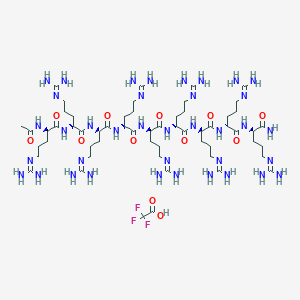

KLFGTSGQKT |

|---|---|

Fuente |

Homo sapiens (human) |

Almacenamiento |

Common storage 2-8℃, long time storage -20℃. |

Sinónimo |

Epidermal growth factor receptor (478--488) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)